molecular formula C7H14ClNO3 B2620799 (1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2416217-92-8

(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2620799
CAS No.: 2416217-92-8
M. Wt: 195.64
InChI Key: FFLRWPARLVUGPT-FFWSUHOLSA-N
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Description

(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a hydrochloride salt of (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid, which is a cyclic amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications One common method involves the cyclization of a di-substituted cyclobutane derivative under acidic conditions to form the desired cyclobutane ring structure

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functional group modifications.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyclobutane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids, or their derivatives.

  • Reduction: Amines.

  • Substitution: Substituted cyclobutanes.

Scientific Research Applications

(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

  • (1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid

Uniqueness: (1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which influence its reactivity and potential applications. Its cyclic structure and the presence of both amino and hydroxyl groups make it distinct from other similar compounds.

Properties

IUPAC Name

(1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(2)4(9)3-7(6,8)5(10)11;/h4,9H,3,8H2,1-2H3,(H,10,11);1H/t4-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICQCBQWFODVGV-IFWXDMMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C(=O)O)N)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@@]1(C(=O)O)N)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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